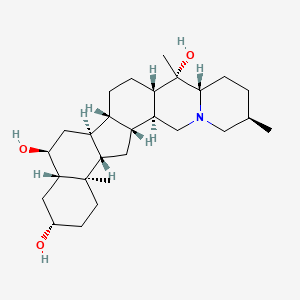
C.I. Reactive Blue 220
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Blue 220, also known as Reactive Blue BB or methylene blue, is an organic dye widely used in various industries. It is a blue powder crystal that is soluble in water, methanol, and ethanol. The compound exhibits different colors in acidic and alkaline media, appearing red in acidic conditions and blue in alkaline conditions. It is known for its good stability and strong dyeing ability, making it a popular choice in the textile industry for dyeing and printing .
Preparation Methods
The preparation of C.I. Reactive Blue 220 involves the reaction of methylene blue with sulfuric acid or nitric acid. The process requires careful attention to the correct ratio of chemicals and control of reaction conditions to ensure the desired product is obtained. Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
C.I. Reactive Blue 220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of the dye .
Scientific Research Applications
C.I. Reactive Blue 220 has a wide range of scientific research applications. In chemistry, it is used as a dye for various analytical techniques and as a staining agent in microscopy. In biology and medicine, it is used as a fluorescent probe for detecting biological structures and assessing biological functions. The compound is also used in the textile industry for dyeing and printing fabrics, as well as in the production of hair dyes, marking agents, inks, and color developers .
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 220 involves its ability to form covalent bonds with the surface of fibers, resulting in strong dyeing properties. The molecular targets and pathways involved in its action include the interaction with specific functional groups on the fiber surface, leading to the formation of stable covalent bonds. This mechanism ensures the dye’s good fastness and durability on the dyed material .
Comparison with Similar Compounds
C.I. Reactive Blue 220 can be compared with other similar reactive dyes, such as C.I. Reactive Yellow 107, C.I. Reactive Red 198, and C.I. Reactive Black 5. These dyes share similar properties, such as the ability to form covalent bonds with fibers and good dyeing fastness. this compound is unique in its specific color properties and stability in different media. Its versatility and strong dyeing ability make it a preferred choice in various applications .
Conclusion
This compound is a versatile and widely used organic dye with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as good stability, strong dyeing ability, and versatility, make it an essential compound in many scientific and industrial processes.
Properties
CAS No. |
128416-19-3 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



